1-Cyclobutyl-3,5-dimethyl-1H-pyrazole

Catalog No.
S13809406
CAS No.
M.F
C9H14N2
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclobutyl-3,5-dimethyl-1H-pyrazole

Product Name

1-Cyclobutyl-3,5-dimethyl-1H-pyrazole

IUPAC Name

1-cyclobutyl-3,5-dimethylpyrazole

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C9H14N2/c1-7-6-8(2)11(10-7)9-4-3-5-9/h6,9H,3-5H2,1-2H3

InChI Key

IEISAZOQQCCDEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2CCC2)C

1-Cyclobutyl-3,5-dimethyl-1H-pyrazole is an organic compound characterized by a five-membered pyrazole ring with two methyl groups at the 3 and 5 positions and a cyclobutyl group at the 1 position. Its molecular formula is C9H14N2C_9H_{14}N_2 and it has a molecular weight of approximately 150.22 g/mol. The unique cyclobutyl substitution imparts distinct structural and reactivity properties, making it valuable in various chemical and biological applications.

  • Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole derivatives.
  • Substitution: The compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of halogenated pyrazoles or other derivatives.

The biological activity of 1-cyclobutyl-3,5-dimethyl-1H-pyrazole has been a subject of interest due to its potential interactions with specific molecular targets. It may modulate enzyme activity or receptor binding, leading to various biological effects. The exact mechanisms depend on the context of use, but studies suggest it may exhibit antimicrobial and anti-inflammatory properties .

Several synthetic routes exist for the preparation of 1-cyclobutyl-3,5-dimethyl-1H-pyrazole:

  • Cyclization Method: A common approach involves the cyclization of cyclobutyl hydrazine with a suitable diketone (e.g., 3,5-dimethyl-1,3-diketone) in the presence of an acid catalyst. This method allows for controlled conditions to yield high purity products.
  • One-Pot Synthesis: Recent studies have explored one-pot synthesis methods that simplify the process by combining multiple reactants in a single reaction vessel, enhancing efficiency and yield .

The compound has diverse applications across various fields:

  • Medicinal Chemistry: Its unique structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
  • Agricultural Chemistry: It may be utilized as a pesticide or herbicide due to its biological activity against certain pests or pathogens.
  • Material Science: The compound can serve as a building block for synthesizing novel materials with desired properties .

Interaction studies have demonstrated that 1-cyclobutyl-3,5-dimethyl-1H-pyrazole can bind to specific enzymes or receptors, influencing their activity. These interactions are crucial for understanding its potential therapeutic effects and guiding further research into its applications in drug design .

Several compounds share structural similarities with 1-cyclobutyl-3,5-dimethyl-1H-pyrazole. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Characteristics
3,5-Dimethyl-1H-pyrazoleTwo methyl groups on the pyrazole ringSimpler structure; lacks cyclobutyl substitution
1-Cyclobutyl-3-methyl-1H-pyrazoleMethyl group at position 3Different biological activity profile
1-Cyclobutyl-3,5-dimethyl-1H-pyrazol-4-amideTwo methyl groups at positions 3 and 5Enhanced lipophilicity due to additional methyl group
1-Cyclopropyl-3,5-dimethyl-1H-pyrazolCyclopropyl group attached to the pyrazole ringDifferent ring size affects reactivity

The presence of the cyclobutyl group in 1-cyclobutyl-3,5-dimethyl-1H-pyrazole enhances its hydrophobicity and potentially influences its binding affinity towards biological targets compared to other similar compounds . This unique feature contributes to its distinct chemical and biological properties.

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Exact Mass

150.115698455 g/mol

Monoisotopic Mass

150.115698455 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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